molecular formula C25H29N3O3S B2831591 3,5-dimethyl-N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide CAS No. 532974-22-4

3,5-dimethyl-N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide

Cat. No. B2831591
CAS RN: 532974-22-4
M. Wt: 451.59
InChI Key: TVDQAEOUZNVRQA-UHFFFAOYSA-N
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Description

The compound “3,5-dimethyl-N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide” is a complex organic molecule. It contains several functional groups, including an indole ring, a morpholine ring, and a benzamide group. These groups are common in many biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The indole ring could be formed using a Fischer indole synthesis or a similar method. The morpholine ring could be introduced using a nucleophilic substitution reaction. The benzamide group could be added using an acylation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The indole ring system is aromatic and planar, while the morpholine ring is a six-membered ring with an oxygen and a nitrogen atom .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The indole ring is susceptible to electrophilic aromatic substitution reactions. The morpholine ring could undergo reactions at the nitrogen atom, such as alkylation .

Scientific Research Applications

Antimicrobial Agents

The synthesis of new 1,2,4-triazole derivatives containing morpholine moiety, a structure related to the query compound, has been explored for antimicrobial activities. These compounds were found to possess good to moderate antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Sahin et al., 2012).

Sulfur-Transfer Agents

Research on the synthesis of sulfur-transfer agents, including compounds similar to the query chemical, has revealed their utility in chemical synthesis processes. The preparation and good yield of related sulfur-transfer agents highlight their significance in synthetic chemistry and potential applications in developing new chemical entities (Klose, Reese, & Song, 1997).

Biological Studies

Studies on derivatives like 4,5-dihydro-1,3,4-oxadiazole-2-thiones and related benzamide compounds have demonstrated notable biological activities, including antioxidant and antibacterial properties. These findings suggest the potential biomedical applications of compounds within the same chemical family (Subbulakshmi N. Karanth et al., 2019).

Carbonic Anhydrase Inhibitors

A study on aromatic sulfonamide inhibitors, including morpholine derivatives, has identified their potent inhibitory activity against various carbonic anhydrase isoenzymes. This suggests potential applications in designing inhibitors for enzymes of clinical relevance (Supuran, Maresca, Gregáň, & Remko, 2013).

Anticancer Agents

Research into novel indole-based sulfonohydrazide derivatives containing the morpholine ring has evaluated their anticancer activity against breast cancer cell lines. Certain derivatives showed promising inhibition, indicating the potential for developing new anticancer agents within this chemical class (Aysha Gaur et al., 2022).

properties

IUPAC Name

3,5-dimethyl-N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3S/c1-18-13-19(2)15-20(14-18)25(30)26-7-8-28-16-23(21-5-3-4-6-22(21)28)32-17-24(29)27-9-11-31-12-10-27/h3-6,13-16H,7-12,17H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDQAEOUZNVRQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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